molecular formula C11H6F5N3S B1409531 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine CAS No. 1823182-78-0

5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine

Cat. No. B1409531
M. Wt: 307.24 g/mol
InChI Key: GTMJHEINROUOOJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), are pivotal in treating various cancers, with over 2 million patients annually benefitting from such treatments. Research has focused on improving the synthesis of these compounds, including the development of analogs with radioactive and stable isotopes for studying their metabolism and biodistribution. Notably, the incorporation of fluorinated pyrimidines into RNA and DNA has been studied for its effects on nucleic acid structure and dynamics, revealing insights into how these compounds interfere with cellular processes. Recent findings have highlighted the role of RNA-modifying enzymes and previously unimplicated enzymes like DNA topoisomerase 1 in mediating the anti-tumor activity of fluorinated pyrimidines, underscoring the complexity of their mechanisms of action (Gmeiner, 2020).

Pharmacophore Design for Enzyme Inhibition

The design and synthesis of compounds with fluorinated pyrimidines have been explored for their selective inhibition of enzymes like p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in inflammatory responses. These compounds have shown promise due to their selectivity and potency, offering insights into the therapeutic potential of fluorinated pyrimidines beyond their traditional use in cancer therapy. This research underscores the versatility of fluorinated pyrimidines in drug design and their potential applications in treating diseases characterized by excessive inflammation (Scior et al., 2011).

Mechanistic Insights and Drug Development

Studies have also delved into the mechanistic underpinnings of fluorinated pyrimidines in inhibiting DNA and RNA synthesis. For example, the incorporation of fluorinated nucleotide analogs by HIV-1 reverse transcriptase has been investigated, providing a basis for understanding the effectiveness of these compounds against viral replication. Such research not only sheds light on the fundamental mechanisms of drug action but also informs the development of more effective antiviral therapies (Ray et al., 2003).

Synthesis and Biological Activity

The synthesis of pyrimidine derivatives and their biological activities have been extensively studied, revealing a broad spectrum of potential therapeutic applications. For instance, research into tetrahydropyrimidine derivatives has shown significant in vitro anti-inflammatory activity, suggesting these compounds could lead to new anti-inflammatory drugs (Gondkar et al., 2013).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F5N3S/c1-20-10-7(13)4-18-9(19-10)8-6(12)2-5(3-17-8)11(14,15)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMJHEINROUOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC=C1F)C2=C(C=C(C=N2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine
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5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine
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5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine
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5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine
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5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine
Reactant of Route 6
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine

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